Cas no 816439-90-4 (1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea)
1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea Chemical and Physical Properties
Names and Identifiers
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- 1-(4-methoxyphenoxy)acetyl-4-cyclohexylsemicarbazide
- 1-cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea
- N-[(cyclohexylcarbamoyl)amino]-2-(4-methoxyphenoxy)acetamide
- N-cyclohexyl-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide
- 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea
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- MDL: MFCD00245308
- Inchi: 1S/C16H23N3O4/c1-22-13-7-9-14(10-8-13)23-11-15(20)18-19-16(21)17-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,18,20)(H2,17,19,21)
- InChI Key: DZOFFGACCSQWIX-UHFFFAOYSA-N
- SMILES: O=C(NNC(COC1C=CC(=CC=1)OC)=O)NC1CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 378
- XLogP3: 2.4
- Topological Polar Surface Area: 88.7
1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB161597-1 g |
1-(4-Methoxyphenoxy)acetyl-4-cyclohexylsemicarbazide |
816439-90-4 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB161597-5 g |
1-(4-Methoxyphenoxy)acetyl-4-cyclohexylsemicarbazide |
816439-90-4 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB161597-10 g |
1-(4-Methoxyphenoxy)acetyl-4-cyclohexylsemicarbazide |
816439-90-4 | 10 g |
€482.50 | 2023-07-20 | ||
| abcr | AB161597-1g |
1-(4-Methoxyphenoxy)acetyl-4-cyclohexylsemicarbazide; . |
816439-90-4 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB161597-5g |
1-(4-Methoxyphenoxy)acetyl-4-cyclohexylsemicarbazide; . |
816439-90-4 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB161597-10g |
1-(4-Methoxyphenoxy)acetyl-4-cyclohexylsemicarbazide; . |
816439-90-4 | 10g |
€482.50 | 2024-06-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634393-1mg |
N-cyclohexyl-2-(2-(4-methoxyphenoxy)acetyl)hydrazine-1-carboxamide |
816439-90-4 | 98% | 1mg |
¥445 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634393-5mg |
N-cyclohexyl-2-(2-(4-methoxyphenoxy)acetyl)hydrazine-1-carboxamide |
816439-90-4 | 98% | 5mg |
¥554 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634393-10mg |
N-cyclohexyl-2-(2-(4-methoxyphenoxy)acetyl)hydrazine-1-carboxamide |
816439-90-4 | 98% | 10mg |
¥764 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634393-50mg |
N-cyclohexyl-2-(2-(4-methoxyphenoxy)acetyl)hydrazine-1-carboxamide |
816439-90-4 | 98% | 50mg |
¥1543 | 2023-04-13 |
1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea Suppliers
1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea
Introduction to 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea (CAS No. 816439-90-4)
1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea, with the CAS number 816439-90-4, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of urea derivatives and is characterized by its unique structural features, which include a cyclohexyl group, a methoxyphenyl moiety, and an acetyl group. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea can be represented as follows: C16H22N2O4. The compound is a white crystalline solid with a molecular weight of 302.35 g/mol. Its solubility properties and stability are critical factors in its formulation and use in various pharmaceutical applications. Recent studies have shown that this compound exhibits good solubility in polar solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it suitable for use in both in vitro and in vivo experiments.
In the realm of medicinal chemistry, 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea has been investigated for its potential as a therapeutic agent. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, recent research has demonstrated that this compound possesses potent inhibitory activity against certain kinases, which are enzymes that play crucial roles in cell signaling and regulation. This property makes it a promising candidate for the development of targeted therapies for diseases such as cancer and inflammatory disorders.
Beyond its enzymatic inhibition properties, 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea has also shown potential as an anti-inflammatory agent. Inflammatory diseases, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), are characterized by excessive inflammation and tissue damage. Preclinical studies have indicated that this compound can effectively reduce inflammation by modulating the production of pro-inflammatory cytokines and chemokines. These findings suggest that it may have therapeutic benefits in managing inflammatory conditions.
The pharmacokinetic properties of 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea have also been extensively studied to understand its behavior in biological systems. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its effectiveness as a drug candidate. The compound is rapidly absorbed after oral administration and has a moderate plasma half-life, allowing for sustained therapeutic effects. Additionally, it shows low toxicity in preclinical toxicity studies, further supporting its potential for clinical development.
In the context of drug discovery and development, the synthesis of 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea is a critical aspect that has been optimized to improve yield and purity. Various synthetic routes have been explored to produce this compound efficiently. One common approach involves the reaction of 2-(4-methoxyphenoxy)acetic acid with 1-cyclohexylisocyanate under controlled conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography to ensure high purity levels.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates like 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea. While preclinical data are promising, human trials are necessary to confirm these findings and assess the compound's performance in real-world settings. Early-phase clinical trials have shown that this compound is well-tolerated by patients and exhibits promising therapeutic effects. Further studies are underway to explore its potential in treating various diseases and conditions.
In conclusion, 1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea (CAS No. 816439-90-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, favorable pharmacokinetic properties, and low toxicity make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, this compound holds significant promise for advancing medical treatments in the future.
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